N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16111288
InChI: InChI=1S/C25H25BrN4O3S/c26-23-10-12-24(13-11-23)34(32,33)30-16-14-29(15-17-30)19-25(31)28-27-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,18H,14-17,19H2,(H,28,31)/b27-18+
SMILES:
Molecular Formula: C25H25BrN4O3S
Molecular Weight: 541.5 g/mol

N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide

CAS No.:

Cat. No.: VC16111288

Molecular Formula: C25H25BrN4O3S

Molecular Weight: 541.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide -

Specification

Molecular Formula C25H25BrN4O3S
Molecular Weight 541.5 g/mol
IUPAC Name 2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C25H25BrN4O3S/c26-23-10-12-24(13-11-23)34(32,33)30-16-14-29(15-17-30)19-25(31)28-27-18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-13,18H,14-17,19H2,(H,28,31)/b27-18+
Standard InChI Key VPNHHULSRMUMLT-OVVQPSECSA-N
Isomeric SMILES C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Canonical SMILES C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multiple steps:

  • Preparation of Biphenyl Hydrazide:

    • React biphenyl aldehyde with hydrazine hydrate to form the Schiff base intermediate.

  • Functionalization of Piperazine:

    • Introduce the sulfonamide group by reacting piperazine with 4-bromobenzenesulfonyl chloride.

  • Coupling Reaction:

    • Combine the Schiff base intermediate with the functionalized piperazine derivative under appropriate conditions (e.g., condensation reaction in an organic solvent).

General Reaction Scheme:

Biphenyl Aldehyde+Hydrazine HydrateSchiff Base Intermediate\text{Biphenyl Aldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{Schiff Base Intermediate}
Schiff Base Intermediate+Sulfonamide-Piperazine DerivativeFinal Compound\text{Schiff Base Intermediate} + \text{Sulfonamide-Piperazine Derivative} \rightarrow \text{Final Compound}

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueObservations
IR SpectroscopyPeaks for C=N (Schiff base), N-H (hydrazide), and S=O (sulfonamide).
NMR SpectroscopySignals for aromatic protons (biphenyl), piperazine protons, and hydrazide NH groups.
Mass SpectrometryMolecular ion peak confirming the molecular weight.
Elemental AnalysisConsistency with theoretical elemental composition (C, H, N, Br, S).

Pharmacological Relevance

Compounds containing sulfonamide and hydrazide groups often exhibit biological activity, including:

  • Antimicrobial Activity: The sulfonamide moiety is known for its antibacterial properties.

  • Anticancer Potential: Schiff bases and hydrazides have been studied for their cytotoxic effects on cancer cells.

Molecular Docking Studies

The structure suggests potential binding interactions with biological targets due to:

  • Hydrogen bonding via hydrazide NH groups.

  • Aromatic stacking interactions from the biphenyl core.

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